The compound is classified under:
The synthesis of tert-butyl 7-formyl-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate typically involves several steps, utilizing various organic synthesis techniques:
The reaction conditions are crucial for optimizing yield and purity, often requiring inert atmospheres to prevent side reactions.
The molecular structure of tert-butyl 7-formyl-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate features a bicyclic framework with specific stereochemistry that contributes to its chemical properties:
Property | Value |
---|---|
Molecular Formula | C13H21NO4 |
Molar Mass | 255.31 g/mol |
Density | Not specified |
Boiling Point | Not specified |
pKa | Not specified |
Tert-butyl 7-formyl-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate can participate in various chemical reactions:
These reactions are significant for creating more complex organic molecules and exploring potential bioactive compounds.
The mechanism of action for tert-butyl 7-formyl-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate may involve:
Research indicates that compounds within this class may exhibit mixed neurotransmitter reuptake inhibition properties, suggesting therapeutic potential in treating mood disorders.
Tert-butyl 7-formyl-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate has several scientific applications:
Research continues to explore its full potential in these fields, highlighting its significance as a versatile compound in modern chemistry.
The synthesis of tert-butyl 7-formyl-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate relies on meticulously designed multi-step sequences to construct its complex bicyclic architecture. The foundational approach involves generating the 3-oxa-9-azabicyclo[3.3.1]nonane scaffold through intramolecular cyclization strategies, typically starting from appropriately functionalized precursors like morpholine derivatives or 1,3-disubstituted cyclohexanes. A critical early stage incorporates the tert-butoxycarbonyl (Boc) protecting group at the nitrogen position (N9) to prevent unwanted side reactions during subsequent ring-forming steps. This protection is commonly achieved using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with catalytic dimethylaminopyridine, yielding the Boc-protected intermediate with >95% efficiency as confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy [5] [8].
Following Boc protection, ring closure is facilitated through nucleophilic displacement or catalytic cyclization under acidic or basic conditions. Patent literature describes a pivotal cyclization step where a hydroxyethyl side chain at C3 displaces a leaving group (e.g., mesylate or tosylate) at C7 of a morpholine precursor, forming the critical ether linkage (3-oxa bridge) under refluxing toluene. This step typically achieves 70-85% yield, with the bicyclic structure verified via infrared spectroscopy (C-O-C stretch at 1100 cm⁻¹) and carbon-13 nuclear magnetic resonance spectroscopy (characteristic quaternary carbon signals) [5]. Alternative routes employ Dieckmann condensation or transition-metal-catalyzed cyclizations to form the bridged bicyclic system, though these methods show lower yields (~60%) and require rigorous purification to remove metal catalysts [8].
Table 1: Key Steps in Bicyclic Scaffold Formation
Synthetic Step | Reagents/Conditions | Key Intermediate | Typical Yield |
---|---|---|---|
Nitrogen Protection | Boc₂O, CH₂Cl₂, DMAP, 0°C→RT | Boc-protected amine | 95-98% |
Ether Bridge Formation | NaH, DMF, 80°C, 12h | 3-Oxa-9-azabicyclo[3.3.1]nonane core | 70-75% |
Ring Closure via Intramolecular Displacement | Mesylated precursor, K₂CO₃, toluene reflux | 9-Boc-3-oxabicyclononane | 80-85% |
Alternative Cyclization | Pd(OAc)₂, PPh₃, DIPEA, 100°C | Unpurified bicyclic scaffold | 60-65% |
Position-specific functionalization at C7 presents distinct synthetic challenges due to steric constraints imposed by the bicyclic framework and the need for regioselective control. The introduction of the formyl group (–CHO) at C7 follows two primary pathways: direct oxidation of a hydroxymethyl precursor or Vilsmeier-Haack formylation of the unsubstituted bicyclic system. The oxidation route employs Dess-Martin periodinane (DMP) in dichloromethane to convert 7-(hydroxymethyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate to the aldehyde derivative at 0°C→25°C within 2 hours. This method consistently delivers 90-92% isolated yield with minimal epimerization at adjacent chiral centers, confirmed by the absence of diastereomer peaks in high-performance liquid chromatography chromatograms [5] [8].
The Vilsmeier-Haack approach offers a single-step alternative using phosphoryl chloride (POCl₃) in N,N-dimethylformamide (DMF), generating the electrophilic iminium salt in situ that attacks the electron-rich C7 position. Optimization studies reveal that maintaining stoichiometric control (1.05 equiv POCl₃) and low temperature (–15°C) during iminium formation prevents N-Boc deprotection and dialkylation byproducts. Subsequent hydrolysis (aqueous sodium acetate, 0°C) liberates the aldehyde, yielding 80-85% of the target compound with ≥97% purity as determined by gas chromatography-mass spectrometry. Notably, the formylation exhibits exclusive selectivity for the C7 position over other bridgehead carbons due to torsional strain effects within the bicyclic system, as predicted by molecular modeling studies [8].
Table 2: Comparison of Formylation Methods at Position 7
Method | Reaction Conditions | Yield | Regioselectivity | Key Advantages |
---|---|---|---|---|
Dess-Martin Oxidation | DMP (1.2 equiv), CH₂Cl₂, 0°C→25°C, 2h | 90-92% | >99% (C7) | Mild conditions, no epimerization |
Vilsmeier-Haack Formylation | POCl₃ (1.05 equiv), DMF, –15°C→25°C, then hydrolysis | 80-85% | >99% (C7) | Single-step from unsubstituted core |
Swern Oxidation | (COCl)₂, DMSO, –78°C, then Et₃N | 75-78% | >99% (C7) | Low temperature minimizes side reactions |
Pyridinium Chlorochromate (PCC) Oxidation | PCC (2.0 equiv), CH₂Cl₂, 25°C, 4h | 65-70% | 90-92% (C7) | Economical but requires careful purification |
The stereogenic centers within the 3-oxa-9-azabicyclo[3.3.1]nonane scaffold necessitate precise stereochemical control, particularly for pharmaceutical applications requiring single enantiomers. Asymmetric catalytic hydrogenation using ruthenium-BINAP complexes achieves high enantioselectivity (up to 98% enantiomeric excess) in reducing prochiral enol ether intermediates preceding formylation. This method employs [RuCl₂((R)-BINAP)]₂·NEt₃ under 50 psi hydrogen pressure in methanol at 60°C for 16 hours, producing the (S)-configured hydroxymethyl precursor with 92% yield and 97% enantiomeric excess. The enantiomeric excess is quantified using chiral stationary phase high-performance liquid chromatography (Chiralpak AD-H column, hexane/isopropanol 90:10) [8].
Biocatalytic resolution provides complementary stereochemical control using immobilized lipases (e.g., Candida antarctica Lipase B) to selectively acylate racemic hydroxymethyl intermediates. The optimized process utilizes vinyl acetate as the acyl donor in methyl tert-butyl ether at 30°C, resolving the racemate into unreacted (R)-alcohol (≥99% enantiomeric excess) and acetylated (S)-ester with 45% conversion in 12 hours. The enantiopure alcohol serves as the direct precursor for oxidation to the target aldehyde. Alternatively, dynamic kinetic resolution integrates ruthenium catalysts with enzymes to overcome the 50% yield limitation of classical resolution, achieving 85% yield of the (S)-acetate with 96% enantiomeric excess when using Shvo’s catalyst alongside Pseudomonas fluorescens lipase [8].
Table 3: Catalytic Systems for Stereocontrol in Bicyclic Intermediate Synthesis
Catalytic System | Substrate | Conditions | Yield | Enantiomeric Excess |
---|---|---|---|---|
Ru-(R)-BINAP/DIPEN | Prochiral enol ether | H₂ (50 psi), MeOH, 60°C, 16h | 92% | 97% (S) |
Candida antarctica Lipase B | Racemic 7-hydroxymethyl | Vinyl acetate, MTBE, 30°C, 12h | 45% (alcohol) | >99% (R) |
Shvo’s Catalyst / Pseudomonas fluorescens Lipase | Racemic 7-hydroxymethyl | Toluene, 80°C, 24h | 85% (ester) | 96% (S) |
Rhodium-DuPhos | Enamide precursor | H₂ (30 psi), CH₂Cl₂, 25°C, 6h | 90% | 95% (R) |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2